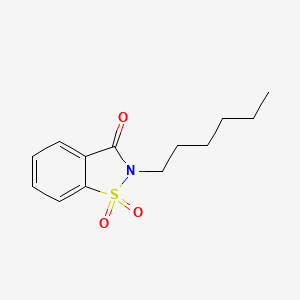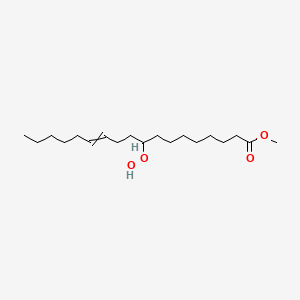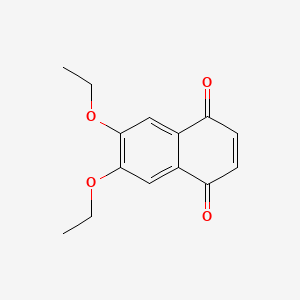
6,7-Diethoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diethoxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications. This compound features two ethoxy groups attached to the naphthalene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxynaphthalene-1,4-dione typically involves the introduction of ethoxy groups to the naphthoquinone core. One common method is the alkylation of 6,7-dihydroxynaphthalene-1,4-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry principles, such as the use of recyclable organocatalysts like L-proline, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Scientific Research Applications
6,7-Diethoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diethoxynaphthalene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various biochemical processes. Its molecular targets include enzymes involved in oxidative stress and cellular respiration. The pathways involved often relate to the compound’s ability to generate reactive oxygen species, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
6,7-Dimethoxynaphthalene-1,4-dione: Similar structure but with methoxy groups instead of ethoxy groups.
2-Hydroxy-1,4-naphthoquinone:
Uniqueness
6,7-Diethoxynaphthalene-1,4-dione is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. These modifications can make it more suitable for specific applications compared to its analogs .
Properties
CAS No. |
90163-18-1 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6,7-diethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4/c1-3-17-13-7-9-10(8-14(13)18-4-2)12(16)6-5-11(9)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
RSKRVBVMWVEKCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=O)C=CC(=O)C2=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)


![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
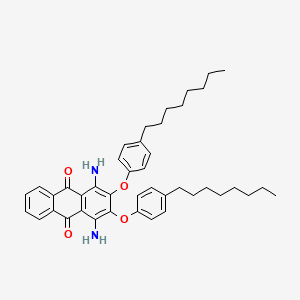

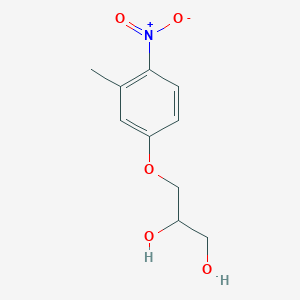
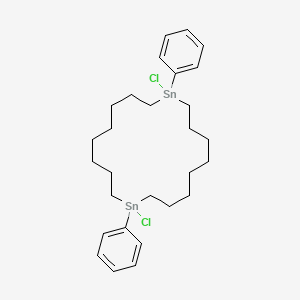
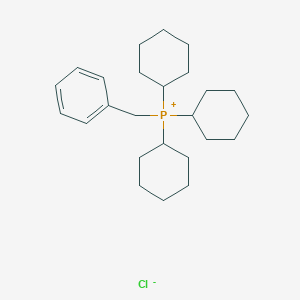
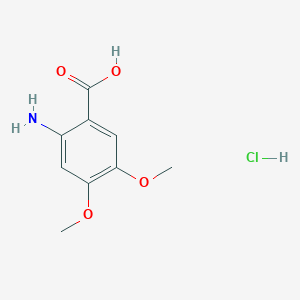
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)

